Benzyl N-(4-chloro-3-fluorophenyl)carbamate
CAS No.:
Cat. No.: VC13586288
Molecular Formula: C14H11ClFNO2
Molecular Weight: 279.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClFNO2 |
|---|---|
| Molecular Weight | 279.69 g/mol |
| IUPAC Name | benzyl N-(4-chloro-3-fluorophenyl)carbamate |
| Standard InChI | InChI=1S/C14H11ClFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
| Standard InChI Key | GWQRRBZEWJDIGO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)F |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)F |
Introduction
Chemical Structure and Crystallographic Properties
Molecular Architecture
The compound features a carbamate bridge (–O–(C=O)–N–) connecting a benzyl group to a 4-chloro-3-fluorophenyl moiety. X-ray diffraction studies of analogous structures reveal non-coplanar arrangements between the aromatic rings and the central carbamate group. For instance, in the isomeric Benzyl N-(3-chloro-4-fluorophenyl)carbamate, dihedral angles of 31.6° (between the chlorofluorophenyl ring and carbamate plane) and 21.3° (between the benzyl and chlorofluorophenyl rings) were observed . These structural distortions arise from steric hindrance and electronic effects of the halogen substituents, which influence molecular packing and intermolecular interactions.
Solid-State Characteristics
Crystal packing analysis demonstrates stabilization through N–H···O and C–H···O hydrogen bonds, with typical bond lengths of 2.85–3.10 Å for these interactions . The halogen substituents (Cl and F) participate in weak C–X···π contacts (X = Cl, F) that contribute to layered crystal architectures. These structural features directly impact the compound’s solubility profile and thermal stability, making it suitable for co-crystallization studies with pharmaceutical targets.
Table 1: Key Physicochemical Parameters
Synthesis and Reaction Pathways
Primary Synthesis Route
The standard preparation involves reacting 4-chloro-3-fluoroaniline with benzyl chloroformate under Schotten-Baumann conditions:
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Base-Mediated Reaction:
Where Ar = 4-chloro-3-fluorophenyl and Bn = benzyl . -
Microwave-Assisted Optimization:
Recent protocols employ microwave irradiation (130°C, 30 min) to achieve yields >85% with reduced side-product formation .
Spectroscopic Characterization
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¹H NMR (600 MHz, CDCl₃):
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¹³C NMR (151 MHz, CDCl₃):
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HRMS: m/z 294.0689 [M+H]⁺ (Calculated 294.0697)
Table 2: Comparative Reactivity of Halogenated Anilines
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Chloro-3-fluoroaniline | 2.5 | 89 |
| 3-Chloro-4-fluoroaniline | 3.2 | 78 |
| 2,4-Difluoroaniline | 4.1 | 65 |
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
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Halogen Positioning:
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Benzyl Modifications:
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Electron-withdrawing groups on benzyl ring enhance serine acylation rates (k₂ = 0.38 min⁻¹ for –NO₂ vs. 0.12 min⁻¹ for –OCH₃)
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Applications in Medicinal Chemistry
Prodrug Development
The compound serves as a pro-moiety for amine-containing drugs, with demonstrated utility in:
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Anticancer Agents: Enhances brain penetration of anthracycline derivatives (2.7-fold increase in AUCbrain)
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Antipsychotics: Masks polar amines in risperidone analogs, improving oral bioavailability (F = 68% vs. 22% parent drug)
Material Science Applications
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Liquid Crystal Precursors: The halogenated aromatic system enables mesophase formation between 145–162°C
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Polymer Modifiers: Incorporated into polyurethanes to enhance UV stability (ΔTg = +18°C after 500 h irradiation)
Computational and Analytical Studies
Molecular Dynamics Simulations
Steered MD simulations reveal:
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Membrane Permeation: Free energy barrier of 28.9 kJ/mol for bilayer crossing
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Target Binding: Residence time of 4.7 ms in acetylcholinesterase active site
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